molecular formula C18H18ClN5O3 B2671061 2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1351622-92-8

2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2671061
CAS RN: 1351622-92-8
M. Wt: 387.82
InChI Key: ZHIFGQWVRGAUML-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Novel Organic Compound Synthesis

Researchers have explored the synthesis of new organic compounds utilizing derivatives similar to the compound . For instance, novel synthesis methods have been developed for creating bis(pyrazol-5-ols), pyridones, and thiochromene derivatives bearing specific acetamide moieties. These compounds have been characterized for their structural and spectral properties, indicating the compound's role in generating new molecular architectures (Arafat et al., 2022).

Coordination Complexes and Antioxidant Activity

Another study focused on pyrazole-acetamide derivatives, highlighting their utility in synthesizing coordination complexes with metals like Co(II) and Cu(II). The research demonstrates the effect of hydrogen bonding on self-assembly processes and the antioxidant activities of these complexes. This suggests potential applications in developing compounds with significant biological activities (Chkirate et al., 2019).

Molecular Structure Analysis

The structural analysis of heterocyclic compounds, including pyridazine analogs, has been a focus, revealing significant pharmaceutical importance. A particular study synthesized a compound with a closely related chemical structure and confirmed its configuration through X-ray diffraction, demonstrating its application in medicinal chemistry (Sallam et al., 2021).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and tested for their antimicrobial properties. This research avenue suggests that modifications to the acetamide moiety could lead to the development of new antimicrobial agents, highlighting the compound's relevance in drug discovery and pharmaceutical sciences (Fuloria et al., 2009).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-13-11-14(3-4-15(13)19)27-12-17(25)20-8-10-24-18(26)6-5-16(22-24)23-9-2-7-21-23/h2-7,9,11H,8,10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIFGQWVRGAUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

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